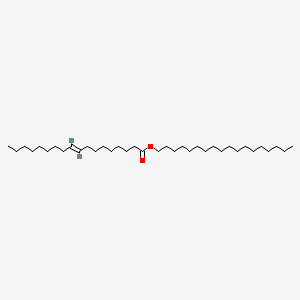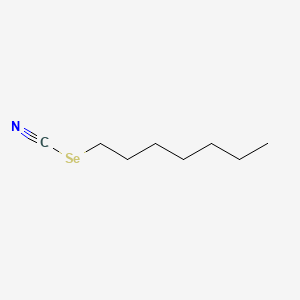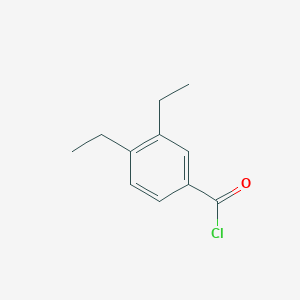![molecular formula C21H33Li2N7O13P2S B13817841 dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Dephosphocoenzyme A is a crucial intermediate in the biosynthesis of coenzyme A, an essential cofactor involved in numerous metabolic and energy-yielding reactions. Coenzyme A plays a vital role in the regulation of key metabolic enzymes and is required in several biosynthetic pathways, including fatty acid and polyketide syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’-Dephosphocoenzyme A is synthesized from 4-phosphopantetheine by the enzyme phosphopantetheine adenylyltransferase. This enzyme catalyzes the transfer of the γ-phosphate of adenosine triphosphate to 4-phosphopantetheine, resulting in the formation of 3’-Dephosphocoenzyme A .
Industrial Production Methods: In industrial settings, the production of 3’-Dephosphocoenzyme A involves the use of recombinant DNA technology to express the necessary enzymes in microbial hosts. These hosts are then cultured under optimized conditions to maximize the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Dephosphocoenzyme A undergoes several types of chemical reactions, including phosphorylation, where it is converted to coenzyme A by the enzyme dephospho-CoA kinase . This reaction involves the transfer of a phosphate group from adenosine triphosphate to 3’-Dephosphocoenzyme A, resulting in the formation of coenzyme A and adenosine diphosphate .
Common Reagents and Conditions: The phosphorylation reaction typically requires adenosine triphosphate as a phosphate donor and dephospho-CoA kinase as the catalyst. The reaction is carried out under physiological conditions, with optimal pH and temperature to ensure maximum enzyme activity .
Major Products: The primary product of the phosphorylation reaction is coenzyme A, a vital cofactor in various metabolic pathways .
Applications De Recherche Scientifique
3’-Dephosphocoenzyme A has a wide range of applications in scientific research:
Mécanisme D'action
3’-Dephosphocoenzyme A exerts its effects through its conversion to coenzyme A by the enzyme dephospho-CoA kinase. This conversion is essential for the biosynthesis of coenzyme A, which acts as an acyl group carrier and carbonyl activating group in metabolism . The molecular targets and pathways involved include the regulation of key metabolic enzymes and the facilitation of various biosynthetic pathways .
Comparaison Avec Des Composés Similaires
- Coenzyme A
- 4-Phosphopantetheine
- Adenosine triphosphate
- Adenosine diphosphate
Comparison: 3’-Dephosphocoenzyme A is unique in its role as an intermediate in the biosynthesis of coenzyme A. Unlike coenzyme A, which is the final product, 3’-Dephosphocoenzyme A serves as a precursor that undergoes phosphorylation to form coenzyme A . This intermediate step is crucial for the regulation of coenzyme A levels within the cell and ensures the proper functioning of various metabolic pathways .
Propriétés
Formule moléculaire |
C21H33Li2N7O13P2S |
|---|---|
Poids moléculaire |
699.5 g/mol |
Nom IUPAC |
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate |
InChI |
InChI=1S/C21H35N7O13P2S.2Li/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28;;/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26);;/q;2*+1/p-2/t11-,14-,15-,16?,20-;;/m1../s1 |
Clé InChI |
NCHDIOYYNQSVFI-PYNNHSTLSA-L |
SMILES isomérique |
[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O |
SMILES canonique |
[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)


